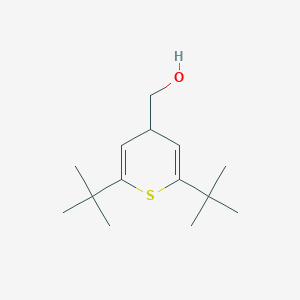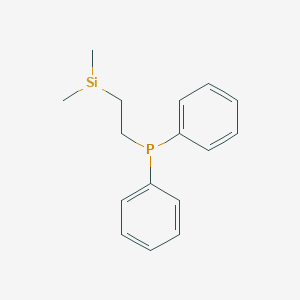
CID 6396003
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylsilyl)ethylphosphane is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphane group bonded to a diphenyl moiety and a dimethylsilyl ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsilyl)ethylphosphane can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with a suitable silylating agent, such as dimethylchlorosilane, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of 2-(Dimethylsilyl)ethylphosphane may involve large-scale silylation reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield of the compound. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylsilyl)ethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Varied substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Dimethylsilyl)ethylphosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency of catalytic processes .
Biology and Medicine
Industry
In the industrial sector, this compound is utilized in the synthesis of advanced materials and as a precursor for the production of other organophosphorus compounds. Its stability and reactivity make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-(Dimethylsilyl)ethylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Lacks the silyl group, making it less sterically hindered.
Dimethylphenylphosphine: Contains a methyl group instead of the silyl group, affecting its reactivity and coordination properties.
Uniqueness
2-(Dimethylsilyl)ethylphosphane is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering advantages in terms of stability and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C16H20PSi |
|---|---|
Molekulargewicht |
271.39 g/mol |
InChI |
InChI=1S/C16H20PSi/c1-18(2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
SFZCNSGSLUAJBS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
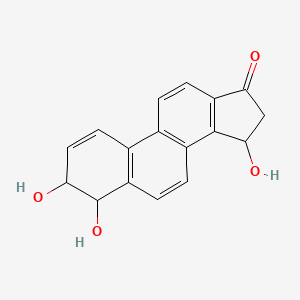
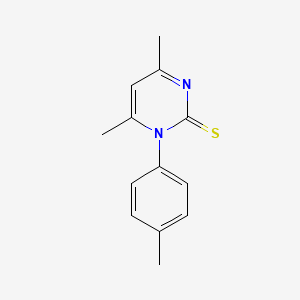
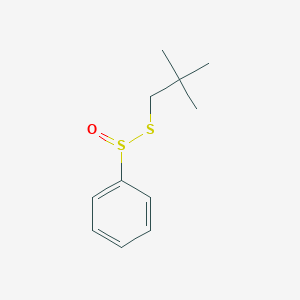
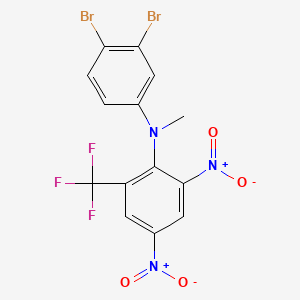
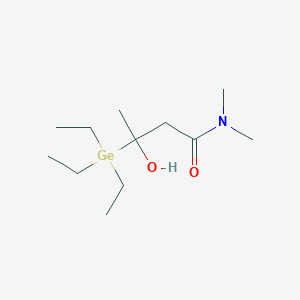
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
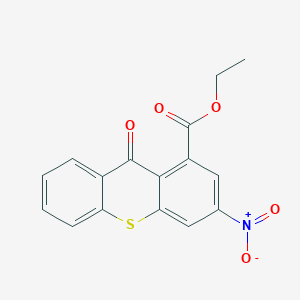
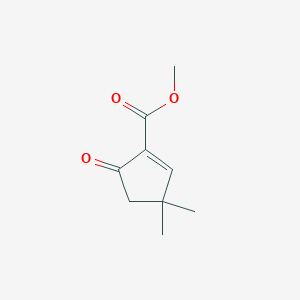

![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
